molecular formula C9H5Br2F2NO B1410913 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile CAS No. 1804413-28-2

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410913
CAS No.: 1804413-28-2
M. Wt: 340.95 g/mol
InChI Key: HZAZDMQPVFEXGS-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a brominated aromatic compound with the molecular formula C₉H₅Br₂F₂NO. Its structure features a phenyl ring substituted with two bromine atoms at the 2- and 5-positions, a difluoromethoxy group (-OCF₂H) at the 4-position, and an acetonitrile (-CH₂CN) moiety.

Properties

IUPAC Name

2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-6-4-8(15-9(12)13)7(11)3-5(6)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZDMQPVFEXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles at the bromine positions.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrile group may also play a role in modulating the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Flame Retardancy

Brominated flame retardants (BFRs) dominate this category. Key comparisons include:

Tetrabromobisphenol A (TBBPA; CAS 79-94-7)
  • Structure: Two phenol rings linked by a methylethylidene group, each substituted with two bromine atoms at the 2,6-positions.
  • Applications : Widely used in epoxy resins for printed circuit boards and electronics .
  • Environmental Behavior : Persistent, bioaccumulative, and classified as an endocrine disruptor .
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile
  • Distinct Features: Unlike TBBPA, this compound lacks a bisphenol backbone, instead incorporating a nitrile group and difluoromethoxy substituent.
Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)- (CAS 25327-89-3)
  • Structure: A brominated bisphenol analog with propenyloxy groups.
  • Applications : Flame retardant in polymers .
  • Comparison : The propenyloxy groups enhance reactivity in polymerization, whereas the nitrile group in this compound may limit such applications.

Functional Analogs in Plant Volatiles

Phenylacetonitrile derivatives are naturally occurring herbivore-induced volatiles (HIVs):

Phenylacetonitrile (Natural Variant)
  • Structure : Simple phenylacetonitrile without halogenation.
  • Role in Nature : Emitted by plants like Fraxinus spp. and Brassica spp. to attract parasitoid wasps for pest control .
  • Comparison : The bromine and difluoromethoxy groups in this compound likely reduce volatility, making it less effective as a signaling compound but more stable in industrial settings.

Data Table: Key Properties and Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Environmental Persistence
This compound N/A C₉H₅Br₂F₂NO ~328.9 Br, OCF₂H, CH₂CN Specialty chemicals? Moderate (inferred)
Tetrabromobisphenol A (TBBPA) 79-94-7 C₁₅H₁₂Br₄O₂ 543.8 Br, OH, bisphenol Flame retardant in epoxy High
Phenylacetonitrile (Natural) N/A C₈H₇N 117.1 CN, phenyl Plant defense signaling Low (volatile)
Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)- 25327-89-3 C₂₁H₂₀Br₄O₄ 692.8 Br, propenyloxy, bisphenol Polymer flame retardant High

Research Findings and Implications

  • Thermal Stability: Bromine and fluorine substituents in this compound likely enhance thermal resistance compared to non-halogenated phenylacetonitriles, though less than TBBPA due to the absence of a bisphenol backbone .
  • Toxicity: No direct data exists, but brominated aromatics are often associated with endocrine disruption. The nitrile group could introduce cyanide release risks under extreme conditions .

Biological Activity

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring bromine and fluorine substituents along with a nitrile group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₈Br₂F₂N. Its structural components include:

  • Bromine atoms at the 2 and 5 positions on the phenyl ring.
  • A difluoromethoxy group (–O–CF₂F) that enhances lipophilicity.
  • A nitrile group (–C≡N) which can participate in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific cancer types investigated include breast and colon cancer cells.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition : The presence of halogen atoms may enhance binding affinity to enzymes involved in cellular metabolism.
  • Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Induced apoptosis at concentrations above 50 µM; significant reduction in cell viability was observed after 48 hours of treatment.
  • Mechanistic Study :
    • Objective : To investigate the signaling pathways affected by the compound.
    • Findings : Inhibition of PI3K/AKT pathway was noted, suggesting a mechanism for its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2,5-Dibromo-4-(decyloxy)phenolSimilar brominated structureModerate antimicrobial activity
2,5-Dibromo-4-(trifluoromethoxy)phenolSimilar fluorinated structureLimited anticancer activity
2,5-Dibromo-4-(methoxy)phenylacetonitrileLacks fluorine substituentsWeaker overall biological activity

The unique combination of bromine and difluoromethoxy groups in this compound contributes to its enhanced bioactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile

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